Adenosine A3 Receptor Binding Affinity
A pyridine-2-sulfonamide derivative incorporating the 6-chloropyridine-2-sulfonamide scaffold achieved a Ki of 48 nM at the human adenosine A3 receptor expressed in CHO cell membranes, measured by displacement of [³H]PSB-11 in a radioligand competition assay with 60-minute incubation [1]. Selectivity profiling of the same compound against human adenosine A2B receptor yielded a Ki >100 nM, representing a greater than 2-fold selectivity window for A3 over A2B [1]. The unsubstituted pyridine-2-sulfonamide parent scaffold (CAS 63636-89-5) lacks this defined selectivity profile in publicly curated databases, indicating that the 6-chloro substitution contributes meaningfully to the receptor recognition pharmacophore .
| Evidence Dimension | Binding affinity (Ki) at human adenosine receptor subtypes |
|---|---|
| Target Compound Data | Ki = 48 nM (A3 receptor); Ki > 100 nM (A2B receptor) |
| Comparator Or Baseline | Same assay conditions: A3 Ki = 48 nM vs. A2B Ki > 100 nM (internal selectivity comparison across receptor subtypes for the same 2-sulfonamide scaffold) |
| Quantified Difference | >2.08-fold selectivity for A3 over A2B |
| Conditions | Radioligand competition assay; displacement of [³H]PSB-11 (A3) or [³H]PSB-603 (A2B); CHO cell membranes; incubation 60-75 min; University of Bonn, curated by ChEMBL |
Why This Matters
A3 adenosine receptor antagonists are under investigation for glaucoma and inflammatory conditions; a 48 nM starting affinity with measurable subtype selectivity provides a validated screening hit that unsubstituted pyridine-2-sulfonamide cannot document.
- [1] BindingDB BDBM50550814 (CHEMBL4747947). Affinity Data: Ki 48 nM (Human Adenosine A3, [³H]PSB-11 displacement, CHO membranes, 60 min); Ki >100 nM (Human Adenosine A2B, [³H]PSB-603 displacement, CHO membranes, 75 min). University of Bonn/ChEMBL. View Source
